Perfluorobutyl iodide (CAS 423-39-2), also known as nonafluoro-1-iodobutane, is a dense, non-flammable liquid primarily utilized as a chemical intermediate for introducing the perfluorobutyl (C4F9) moiety into a wide range of molecules. This structural unit is critical for producing advanced materials such as fluorinated surfactants, polymers, and surface finishing agents, where it imparts properties like high thermal stability, chemical inertness, and low surface energy, leading to exceptional water and oil repellency. Its utility as a precursor is defined by the C-I bond, which is sufficiently reactive to participate in radical additions, telomerization, and various coupling reactions, making it a foundational component for synthesizing more complex fluorochemicals.
Substituting perfluorobutyl iodide with its bromide or other perfluoroalkyl iodide analogs is often unviable due to critical differences in chemical reactivity and the physical properties of downstream products. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds, making the iodide variant a much more efficient precursor for radical reactions, such as telomerization and additions to olefins, which are fundamental to producing many fluoropolymers and surfactants. This higher reactivity allows for milder reaction conditions and can lead to higher yields, a key consideration in process scaling and procurement efficiency. Furthermore, altering the perfluoroalkyl chain length (e.g., substituting with perfluorohexyl or perfluoroethyl iodide) directly changes the performance characteristics of the final product, such as surface tension and thermal stability, making such substitutions unsuitable for applications with precise performance specifications.
The carbon-iodine bond in perfluoroalkyl iodides is substantially weaker than the corresponding C-Br, C-Cl, and C-F bonds, making perfluorobutyl iodide a more reactive and efficient precursor for generating the C4F9 radical. The C-I bond dissociation enthalpy is approximately 209-229 kJ/mol, significantly lower than that of C-Br (~305 kJ/mol), C-Cl (~360 kJ/mol), and C-F (~474 kJ/mol). This lower energy barrier facilitates radical initiation under milder conditions (e.g., thermal, photochemical, or metal-catalyzed), which is critical for process efficiency and compatibility with sensitive substrates.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Enthalpy (BDE) |
| Target Compound Data | ~228.7 kJ/mol for C-I bond in a model haloalkane |
| Comparator Or Baseline | Perfluorobutyl Bromide (C-Br BDE): ~305.0 kJ/mol |
| Quantified Difference | The C-I bond is ~76.3 kJ/mol weaker than the C-Br bond, indicating significantly higher reactivity. |
| Conditions | Gas-phase enthalpy data for model 2-haloethanols, representative of primary alkyl halides. |
This weaker bond means lower energy input and potentially faster reaction rates for radical-based syntheses, directly impacting process costs and throughput.
Perfluorobutyl iodide is a key precursor for short-chain fluorinated materials, which are increasingly sought as alternatives to long-chain substances like PFOA due to environmental and regulatory pressures. Research shows that polymers derived from C4 precursors can achieve water- and oil-repellent properties comparable to those made from longer-chain (e.g., C8) analogs, striking a balance between high performance and a more favorable environmental profile. For instance, polyurethane oligomers end-capped with a C4F9- group demonstrated significantly lower wettability and surface energy compared to non-fluorinated versions, achieving performance levels that make them viable replacements for traditional long-chain materials.
| Evidence Dimension | Wetting Performance of Derived Polymers |
| Target Compound Data | Fluorinated polymers with short C4 side chains provide outstanding water- and oil-repellent properties. |
| Comparator Or Baseline | Long-chain (e.g., C8) perfluoroalkyl substances, which are being phased out. |
| Quantified Difference | C4-based polymers are designed as effective substitutes for C8-based materials, meeting performance needs while addressing regulatory restrictions. |
| Conditions | Synthesis of fluorinated copolymers via miniemulsion polymerization and subsequent application as coatings. |
Procuring C4F9I aligns with the industry-wide shift to sustainable, short-chain fluorochemicals, ensuring final products meet both performance requirements and evolving environmental regulations.
The high atomic number and density of iodine make perfluorobutyl iodide an effective precursor for synthesizing inherently radiopaque polymers. These materials are critical for medical devices like embolic agents, catheters, and vascular implants that require visualization under X-ray guidance. Covalently incorporating iodine via monomers derived from C4F9I provides stable, non-leaching radiopacity within the polymer matrix. For example, iodinated polyurethane has been developed to achieve radiopacity equivalent to a 2mm aluminum wedge by incorporating about 8% iodine by weight. This method avoids issues associated with blending in radiopacifiers like barium sulfate, such as particle aggregation or leaching.
| Evidence Dimension | Method of Imparting Radiopacity |
| Target Compound Data | Covalently incorporates iodine into the polymer backbone via a C4F9I-derived monomer. |
| Comparator Or Baseline | Physical blending of radiopaque fillers (e.g., barium sulfate, tantalum) into a polymer matrix. |
| Quantified Difference | Covalent bonding provides homogeneous and permanent radiopacity, unlike blended fillers which can leach or aggregate. |
| Conditions | Synthesis of polymers for medical devices intended for use with X-ray fluoroscopy. |
For developing advanced medical devices, using C4F9I as a precursor offers a reliable route to create high-performance, biocompatible, and permanently visible materials, a critical feature for regulatory approval and clinical success.
Ideal for the synthesis of C4-based fluorosurfactants and surface treatment agents for textiles, paper, and coatings. Its defined chain length is critical for producing materials that meet performance specifications for water/oil repellency while complying with regulations restricting the use of long-chain perfluoroalkyl substances.
Serves as a highly effective telogen or chain transfer agent in the radical polymerization of fluoroalkenes like tetrafluoroethylene (TFE). The high reactivity of the C-I bond allows for controlled introduction of the C4F9 end-group, enabling the production of fluorotelomer alcohols and other key intermediates for specialty polymers with tailored molecular weights and properties.
A key starting material for synthesizing iodinated monomers used in the production of inherently radiopaque polymers. These polymers are essential for fabricating medical devices such as catheters, stents, and embolic beads that must be clearly visible during fluoroscopic procedures to ensure accurate placement and patient safety.
Used in organic synthesis to introduce the perfluorobutyl group into complex molecules. The unique electronic and lipophilic properties of the C4F9 moiety can significantly influence the biological activity and bioavailability of active pharmaceutical ingredients and agrochemicals, making C4F9I a valuable building block in discovery and process chemistry.
Irritant;Environmental Hazard